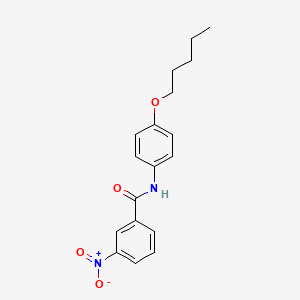![molecular formula C25H28N2O4S B4922292 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B4922292.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a sulfonyl group, and a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Sulfonyl Intermediate: This step involves the sulfonation of 4-ethoxyphenyl with a sulfonyl chloride reagent under basic conditions.
Coupling with Phenyl and Propan-2-yl Phenyl Groups: The intermediate is then coupled with phenyl and 4-(propan-2-yl)phenyl groups using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the Glycinamide Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of certain biochemical pathways.
Wirkmechanismus
The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide
- N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(methyl)phenyl]glycinamide
Uniqueness
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide is unique due to the presence of the ethoxyphenyl and propan-2-yl phenyl groups, which confer specific chemical properties and reactivity
Eigenschaften
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-23-14-16-24(17-15-23)32(29,30)27(22-8-6-5-7-9-22)18-25(28)26-21-12-10-20(11-13-21)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFJELZANRBOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4922239.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4922244.png)

![1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B4922252.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4922271.png)
![5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4922275.png)
![4-BUTYL-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B4922277.png)
![ethyl 2-[[2-(dimethylamino)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4922285.png)
![4-[[2-(Trifluoromethyl)phenyl]methyl]thiomorpholine](/img/structure/B4922297.png)

![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4922299.png)
